N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide
Description
N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that features a benzofuran moiety linked to a cyclopropane ring
Properties
IUPAC Name |
N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-14(15)7-11(14)13(17)16-8-9-3-2-4-12-10(9)5-6-18-12/h2-6,11H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWYYRZSAZGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NCC2=C3C=COC3=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran moiety, which can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and alkynes . The cyclopropane ring is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts . The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and amidation reactions, which can enhance yield and reduce reaction times. Additionally, the use of automated synthesis platforms can improve reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the cyclopropane ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Benzofuranones and related derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring may provide steric hindrance that influences binding affinity. The carboxamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(1-benzofuran-4-yl)-N-methylacetamide share the benzofuran core but differ in their substituents.
Cyclopropane derivatives: Compounds such as 2-bromo-2-methylcyclopropane-1-carboxylic acid have similar cyclopropane rings but lack the benzofuran moiety.
Uniqueness
N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide is unique due to the combination of the benzofuran and cyclopropane rings, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
